molecular formula C11H14N2 B8504154 4-(p-Tolylamino)butanenitrile

4-(p-Tolylamino)butanenitrile

Cat. No. B8504154
M. Wt: 174.24 g/mol
InChI Key: ARIYIICXKKZESK-UHFFFAOYSA-N
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Patent
US08383631B2

Procedure details

p-Toluidine (10.407 g, 97.116 mmol) was dissolved in anhydrous acetonitrile and, after adding potassium carbonate (49.9 g, 361.272 mmol), stirred at room temperature for 10 minutes. After slowly adding 4-bromobutyronitrile (10.1 mL, 101.972 mmol) to the resultant reaction mixture, reaction was carried out at 100° C. for 2 days. The mixture was cooled to room temperature and the produced solid was removed by filtering. The filtrate was concentrated under reduced pressure. A target compound (13.23 g, 78.2%) was yielded. A target compound was used in the next step without further purification.
Quantity
10.407 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Yield
78.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][CH2:18][C:19]#[N:20]>C(#N)C>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([NH:1][CH2:16][CH2:17][CH2:18][C:19]#[N:20])=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.407 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
49.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10.1 mL
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was carried out at 100° C. for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the produced solid was removed
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)NCCCC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.23 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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